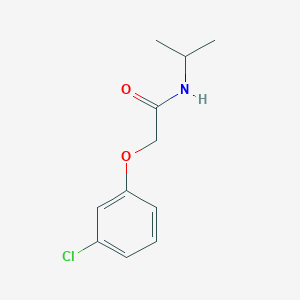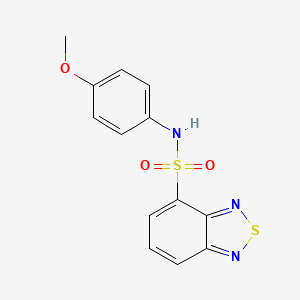![molecular formula C24H28N6O B5522581 N-(5-methyl-2-pyridinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5522581.png)
N-(5-methyl-2-pyridinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-methyl-2-pyridinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-3-pyridazinamine often involves multiple steps, including reactions such as nucleophilic substitution, cyclization, and aroylation. For instance, 6-phenyl-5-(N4-aroyl-N1-piperazinyl)-2H-pyridazin-3-ones, which share structural similarities, are obtained by substituting the chlorine atom of 6-phenyl-5-chloro-2H-pyridazin-3-one or alternatively, by aroylating N1-piperazinyl-2H-pyridazin-3-one (Raviña et al., 1990).
Molecular Structure Analysis
The structural and electronic properties of compounds closely related to N-(5-methyl-2-pyridinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-3-pyridazinamine, such as anticonvulsant compounds with a pyridazin-3-yl moiety, have been analyzed through methods like X-ray diffraction and ab initio molecular-orbital calculations. These analyses reveal details like the inclination of phenyl rings, delocalization of lone pairs, and critical orientations of substituent groups, providing insights into the molecular geometry and electronic distribution (Georges et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of pyridazinamine derivatives often involves interactions with secondary amines and formaldehyde to yield N-Mannich bases or reactions with acrylonitrile to afford cyanoethylated products. These reactions demonstrate the compound's versatility in forming various chemically modified derivatives, contributing to its broad utility in synthetic chemistry (Mustafa et al., 1964).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research has shown the synthesis of novel compounds with structures similar to the specified compound, which have been tested for various biological activities such as analgesic and anti-inflammatory effects. For instance, compounds derived from related chemical processes have been characterized for their potential in vivo analgesic and anti-inflammatory activities, indicating a potential area of application in drug development and therapeutic interventions (Demchenko et al., 2015).
Antithrombotic and Antinociceptive Agents
- Analogues with structures incorporating elements like acylpiperazinylphenyl and dihydro pyridazinones have been synthesized and evaluated for their inhibition of platelet aggregation, showcasing a route towards developing more potent and selective antithrombotic drugs (Dong, 2003). Additionally, arylpiperazinylalkylpyridazinones and related compounds have been explored for their antinociceptive activity, suggesting their use in pain management and analgesic drug development (Cesari et al., 2006).
Antidiabetic Drug Development
- The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs through the inhibition of Dipeptidyl peptidase-4 (DPP-4) mechanism and insulinotropic activities highlight another potential research application. Such studies indicate the compound's structural analogues' potential in managing diabetes and related metabolic disorders (Bindu et al., 2019).
Herbicidal Activity
- The investigation into the modes of action of pyridazinone herbicides on photosynthesis and their phytotoxicity offers insights into the agricultural applications of related compounds. This suggests a potential for the development of new herbicidal agents based on the structural framework of pyridazinones, which may include N-(5-methyl-2-pyridinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-3-pyridazinamine or its derivatives (Hilton et al., 1969).
Propriétés
IUPAC Name |
1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-19-10-11-21(25-18-19)26-22-12-13-23(28-27-22)29-14-16-30(17-15-29)24(31)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSVFHOTDCLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)

![4-bromo-N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522521.png)
![N,N-dimethyl-2-(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5522522.png)

![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)
![N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5522552.png)
![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)
![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)
![N-(3-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5522575.png)


![3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5522600.png)